molecular formula C16H16Br2FN3 B13006851 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Katalognummer: B13006851
Molekulargewicht: 429.12 g/mol
InChI-Schlüssel: ZIYVYKXXLPOMEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an aniline moiety with dibromo substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method involves the reaction of 3,5-dibromoaniline with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is unique due to the combination of the dibromoaniline and fluorophenylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogues .

Eigenschaften

Molekularformel

C16H16Br2FN3

Molekulargewicht

429.12 g/mol

IUPAC-Name

3,5-dibromo-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16Br2FN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI-Schlüssel

ZIYVYKXXLPOMEX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.